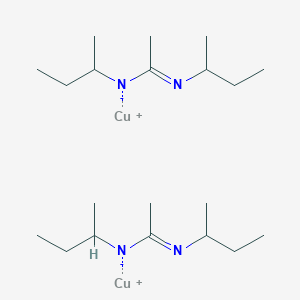

Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)

Übersicht

Beschreibung

Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is a copper amidinate compound . It is used as a precursor for the growth of copper and copper oxide thin films via atomic layer deposition (ALD) .

Synthesis Analysis

This compound is used as a Cu amidinate precursor for ALD and CVD of metals, metal sulfides, and oxides . The vapor pressure is 0.1 Torr at 85 °C and 0.3 Torr at 130 °C . The melting point is 77 °C .Molecular Structure Analysis

The molecular formula of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is C20H42Cu2N4 . The exact mass is 464.200142 g/mol . The compound has a topological polar surface area of 26.7 Ų .Chemical Reactions Analysis

Thin films of Cu2S grown by pulsed-chemical vapor deposition of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) and hydrogen sulfide were converted to CuBr upon exposure to anhydrous hydrogen bromide .Physical and Chemical Properties Analysis

Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is an off-white to green/brown solid . It is air sensitive, moisture sensitive, and should be stored cold . The vapor pressure is 0.1 Torr at 85 °C .Wissenschaftliche Forschungsanwendungen

Atomic Layer Deposition for Photovoltaics

Martinson, Elam, and Pellin (2009) demonstrated the utility of bis(N,N'-di-sec-butylacetamidinato)dicopper(I) in the atomic layer deposition (ALD) of high-quality chalcocite (Cu2S) thin films. This method is pivotal for producing conformal coatings on silicon and fused silica substrates, which are significant for nanostructured photovoltaics. The process operates at 130°C and achieves phase-pure material deposition, highlighting the potential of bis(N,N'-di-sec-butylacetamidinato)dicopper(I) in enhancing photovoltaic technologies through the development of efficient absorber layers (Martinson, Elam, & Pellin, 2009).

Vapor Deposition for Film Conversion

Heasley et al. (2017) explored the conversion of Cu2S films, initially grown by pulsed-chemical vapor deposition using bis(N,N'-di-sec-butylacetamidinato)dicopper(I) and hydrogen sulfide, to CuBr films through exposure to anhydrous hydrogen bromide. This process underscores the adaptability of bis(N,N'-di-sec-butylacetamidinato)dicopper(I) in material science for fabricating and converting thin films, which could be beneficial in semiconductor and sensor applications (Heasley et al., 2017).

Catalysis and Enzyme Modeling

Citek, Lin, Phelps, Wasinger, and Stack (2014) reported the formation of dicopper(III) bis(μ-oxo) complexes ligated by primary amines, stabilized through a "core capture" technique. This study provides insights into the enzyme-like catalytic activities of bis(N,N'-di-sec-butylacetamidinato)dicopper(I) complexes, potentially mirroring the function of particulate methane monooxygenase (pMMO) in methane oxidation. Such findings are crucial for understanding and developing copper-based catalysts for environmental and industrial applications (Citek et al., 2014).

Exploration of Copper Complexes in Oxidative Reactions

Research by Mahapatra, Halfen, and Tolman (1996) into the oxidative N-dealkylation reactions of bis(μ-oxo)dicopper complexes provides a deep dive into the mechanistic aspects of copper-mediated oxidation processes. This study elaborates on how bis(N,N'-di-sec-butylacetamidinato)dicopper(I) analogs can mimic monooxygenase enzymes, offering a pathway to synthesize organic compounds through selective oxidation, relevant in pharmaceuticals and fine chemicals production (Mahapatra, Halfen, & Tolman, 1996).

Wirkmechanismus

Target of Action

Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is primarily used as a precursor for the growth of copper and copper oxide thin films via atomic layer deposition (ALD) . The primary targets of this compound are therefore the surfaces on which these thin films are to be deposited.

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the compound is alternately exposed to a reactive gas, leading to the formation of a thin film of copper or copper oxide on the target surface . The resulting changes include the deposition of a thin, conformal film on the target surface.

Result of Action

The result of the action of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is the formation of high-quality thin films of copper or copper oxide. These films are phase-pure and can be deposited in a conformal manner on various substrates .

Action Environment

The efficacy and stability of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) are influenced by several environmental factors. The compound is air and moisture sensitive, and should be handled under inert gas . The temperature also plays a crucial role in the deposition process, with specific temperatures required for the deposition of different types of films .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide;copper(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H21N2.2Cu/c2*1-6-8(3)11-10(5)12-9(4)7-2;;/h2*8-9H,6-7H2,1-5H3;;/q2*-1;2*+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUJZWYITYFKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Cu+].[Cu+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42Cu2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735325 | |

| Record name | Copper(1+) N-[(1E)-N-(butan-2-yl)ethanimidoyl]butan-2-aminide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695188-31-9 | |

| Record name | Copper(1+) N-[(1E)-N-(butan-2-yl)ethanimidoyl]butan-2-aminide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)

![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)

![7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150783.png)

![4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B3150784.png)

![Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate](/img/structure/B3150813.png)

![4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B3150818.png)